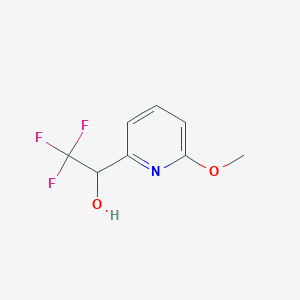

![molecular formula C8H7N3OS2 B1436433 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 159897-64-0](/img/structure/B1436433.png)

3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Overview

Description

Thiazolo pyrimidines and their derivatives have a significant role in heterocyclic chemistry due to their versatility in pharmaceutical interests . They have been reported as having anticancer, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral properties .

Synthesis Analysis

A series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .

Molecular Structure Analysis

The molecular structure of these compounds is characterized from their spectral data . The presence of ethyl and NH2 at certain ppm in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile and oxalyl chloride .

Scientific Research Applications

Synthetic Pathways and Intermediates:

- The compound and its derivatives have been synthesized through various pathways, including the creation of novel heterocyclic structures like [1,3]thiazino[3,2-a]purine and [1,2,3]triazolo[4,5-d][1,3]thiazino[3,2-a]pyrimidine, demonstrating the versatility of these structures in forming complex molecular architectures (Pecorari, Rinaldi, & Costi, 2009).

Chemical Properties and Reactivity:

- The compound has been involved in reactions leading to fused thiazolo[3,2-a]pyrimidinone derivatives, highlighting its reactivity and potential for creating a variety of biologically relevant structures (Abbas, Gomha, Elaasser, & Mabrouk, 2015).

Future Directions

The future directions in the research of these compounds could involve the exploration of an efficient nanocatalyst with high catalytic properties to avoid limitations such as long reaction times, use of toxic catalysts, low yield and harsh conditions . Additionally, there is plenty of room for improvement and broadening of the material scope .

properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJNOBHTISRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C(=O)NC=N2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)

![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)

![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)

![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)